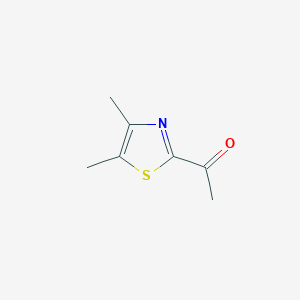
3-Bromothiobenzamide
Overview
Description
3-Bromothiobenzamide, also known as 3-BTB, is an organic compound with a molecular formula of C6H4BrNS. It is a colorless, crystalline solid that is insoluble in water but soluble in organic solvents. 3-BTB is a versatile organic compound that has been widely used in organic synthesis, drug development, and other scientific research applications.
Scientific Research Applications
Coordination Chemistry
- Complex Formation with Zn(II) and Cd(II): 3-Bromothiobenzamide derivatives can coordinate with metal cations like zinc (Zn(II)) and cadmium (Cd(II)). This coordination leads to the formation of various complexes with distinct structural and chemical properties. For instance, reactions with Zn(II) and Cd(II) cations have resulted in compounds exhibiting different coordination environments, which are investigated through techniques like X-ray diffraction analysis, IR, NMR spectroscopy, and MALDI TOF spectrometry (Safin et al., 2009).
Polymorphism Studies
- Conformational Polymorphs: this compound derivatives exhibit polymorphism, forming different structural forms under various conditions. The study of these polymorphs, like the N-(4'-methoxyphenyl)-3-bromothiobenzamide, is crucial for understanding their physical and chemical properties. These polymorphs are examined using techniques such as X-ray diffraction, spectroscopy, and computational data analysis (Bashkirava et al., 2007).
Organic Synthesis
- Synthesis of Thiophene Derivatives: 3-Bromothiophene, an important organic intermediate, is synthesized mainly through the reduction and isomerization of this compound. It is extensively used for the synthesis of various thiophene polymers, demonstrating the versatility of this compound in organic synthesis (Wang Deng-yu, 2004).
Soil Fumigation Alternatives
- Potential in Soil Fumigation: Research into environmentally safe and economically viable alternatives to methyl bromide for soil fumigation has explored the use of compounds derived from this compound. These compounds have shown inhibitory activity against soil pathogens like Fusarium oxysporum and Alternaria passiflorae (Anastasiah N Anastasiah & Ndalut, 2006).
Cancer Research
- Anticancer Applications: Derivatives of this compound, like 3-Bromopyruvate, have been investigated for their anticancer properties. Studies suggest these compounds can be effective against multiple cancer types, potentially offering new therapeutic avenues (Azevedo-Silva et al., 2016).
Safety and Hazards
properties
IUPAC Name |
3-bromobenzenecarbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNS/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFFEUUASMKLDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40176814 | |
| Record name | Benzenecarbothioamide, 3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2227-62-5 | |
| Record name | Benzenecarbothioamide, 3-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002227625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenecarbothioamide, 3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromothiobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is conformational polymorphism, and how does it manifest in N-(4'-methoxyphenyl)-3-bromothiobenzamide?
A1: Conformational polymorphism refers to the ability of a molecule to exist in different crystal structures, called polymorphs, due to variations in the conformation of the molecule itself. These conformational differences can arise from rotations around single bonds.
Q2: How do the different crystal structures of N-(4'-methoxyphenyl)-3-bromothiobenzamide polymorphs influence their relative stability?
A2: While computational studies indicated that the alpha form, with its specific molecular conformation, might be energetically preferred in isolation, experimental evidence suggests that the beta polymorph exhibits the highest stability at room temperature []. This apparent contradiction highlights the importance of intermolecular interactions within the crystal lattice. The planar structure of the beta polymorph, despite being less favorable in isolation, allows for stronger intermolecular interactions, leading to more efficient packing and enhanced stability in the crystalline state [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Tetradecanoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-](/img/structure/B1334015.png)

![Fmoc-(3s,6s,9r)-2-oxo-3-amino-7-thia-1-azabicyclo[4.3.0]nonane-9-carboxylic acid](/img/structure/B1334018.png)
![(2S,5S)-Fmoc-5-amino-1,2,4,5,6,7-hexahydro-azepino [3,2,1-HI] indole-4-one-2-carboxylic acid](/img/structure/B1334019.png)

![2-[(3S)-3-benzyl-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid](/img/structure/B1334027.png)



